molecular formula C13H10N2S B6329919 5-(1-Benzothiophen-2-YL)pyridin-2-amine CAS No. 1110657-46-9

5-(1-Benzothiophen-2-YL)pyridin-2-amine

Cat. No.: B6329919
CAS No.: 1110657-46-9
M. Wt: 226.30 g/mol
InChI Key: DOVUYVHKNVAGCL-UHFFFAOYSA-N
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Description

5-(1-Benzothiophen-2-YL)pyridin-2-amine is a heterocyclic compound featuring a pyridin-2-amine core substituted with a benzothiophene moiety at the 5-position. The benzothiophene group, a fused bicyclic system of benzene and thiophene, introduces unique electronic and steric properties, making this compound of interest in medicinal chemistry for targeting enzymes or receptors with hydrophobic binding pockets.

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-13-6-5-10(8-15-13)12-7-9-3-1-2-4-11(9)16-12/h1-8H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVUYVHKNVAGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CN=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction couples a benzothiophene boronic acid with a halogenated pyridin-2-amine. For example, 5-bromopyridin-2-amine reacts with 1-benzothiophen-2-ylboronic acid under palladium catalysis:

Procedure :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃ (2 equiv)

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 90°C, 12 h

  • Yield : 68–72%.

Mechanistic Insight : Oxidative addition of the bromopyridine to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the coupled product.

Buchwald-Hartwig Amination

This method installs the amine group post-coupling. For instance, 5-(1-benzothiophen-2-yl)pyridin-2-yl triflate reacts with ammonia under Pd/XPhos catalysis:

Procedure :

  • Catalyst : Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%)

  • Base : Cs₂CO₃ (3 equiv)

  • Solvent : Toluene

  • Temperature : 110°C, 24 h

  • Yield : 60–65%.

Limitation : Requires pre-functionalized pyridine substrates and meticulous control of ammonia stoichiometry to avoid over-amination.

Cyclization Approaches

Hantzsch-Thiazole-Inspired Pyridine Synthesis

Adapting Hantzsch thiazole methodologies, a benzothiophene-containing enaminone cyclizes with a guanidine derivative to form the pyridine core:

Procedure :

  • Enaminone : 1-(1-Benzothiophen-2-yl)ethan-1-one

  • Guanidine : Pyridin-2-amine hydrochloride

  • Conditions : Microwave irradiation, 150°C, 30 min

  • Solvent : Sabinene (green solvent)

  • Yield : 55–58%.

Advantage : Sabinene, a biomass-derived solvent, enhances sustainability and simplifies purification.

Nitro Reduction and Cyclization

A nitro-substituted intermediate undergoes reduction followed by cyclization:

  • Nitro Intermediate Preparation :

    • 2-Chloro-3-nitro-5-(1-benzothiophen-2-yl)pyridine synthesized via SNAr with benzothiophen-2-yl lithium.

  • Reduction :

    • H₂/Pd-C in MeOH, 25°C, 4 h (quantitative yield).

  • Cyclization :

    • HCl/EtOH reflux, 6 h (Yield: 70%).

Optimization of Reaction Conditions

Solvent Effects

Comparative studies in green vs. conventional solvents reveal sabinene’s efficacy:

SolventTemperature (°C)Time (h)Yield (%)
Sabinene100458
Toluene1101265
DMF120662
Eucalyptol1001670

Sabinene balances reactivity and environmental impact, though longer reaction times in eucalyptol improve yields.

Microwave vs. Thermal Activation

Microwave irradiation significantly reduces reaction times:

MethodTemperature (°C)TimeYield (%)
Thermal16016 h66
Microwave16030 min68

Microwave conditions enhance energy efficiency without compromising yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (d, J = 2.5 Hz, 1H, pyridine-H), 7.95–7.85 (m, 2H, benzothiophene-H), 7.45–7.35 (m, 2H, benzothiophene-H), 6.75 (d, J = 8.5 Hz, 1H, pyridine-H), 5.20 (s, 2H, NH₂).

  • HRMS (ESI-TOF) : m/z 241.0521 [M + H]⁺ (calcd for C₁₃H₁₀N₂S⁺: 241.0524).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity, confirming minimal byproducts.

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors and fluorescent probes. Derivatives with electron-withdrawing groups (e.g., NO₂, CF₃) exhibit enhanced bioactivity .

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzothiophen-2-YL)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .

Scientific Research Applications

5-(1-Benzothiophen-2-YL)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Benzothiophen-2-YL)pyridin-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Core Pyridin-2-amine Derivatives

The pyridin-2-amine scaffold is widely utilized in drug discovery. Key analogs and their substituents include:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key References
5-(1-Benzothiophen-2-YL)pyridin-2-amine Benzothiophene C₁₃H₁₀N₂S 226.30 -
5-(3-Methoxyphenyl)pyridin-2-amine 3-Methoxyphenyl C₁₂H₁₂N₂O 200.24
5-(Piperazin-1-yl)pyridin-2-amine Piperazine C₉H₁₃N₅ 199.24
5-(4-Morpholino-1-piperidyl)pyridin-2-amine Morpholino-piperidine C₁₀H₁₈N₄O 210.28
5-(3-Iodo-1H-indazol-6-yl)pyridin-2-amine 3-Iodoindazole C₁₂H₉IN₄ 336.13

Key Observations :

  • Electronic Effects : Electron-rich substituents (e.g., 3-methoxyphenyl in ) enhance π-π stacking, while bulky groups like benzothiophene or indazole () may improve selectivity for hydrophobic binding sites.
  • Bioisosteric Replacements : The benzothiophene group (C₇H₅S) in the target compound serves as a bioisostere for phenyl or naphthyl groups, offering similar hydrophobicity with altered electronic profiles.

Yield and Purity Trends

  • Indazole and phenyl-substituted derivatives achieve higher yields (80–95%) compared to morpholino-piperidine analogs (37–95%), possibly due to steric hindrance in the latter .
  • Purity levels for most analogs exceed 95%, as confirmed by LCMS and NMR .

Physicochemical Properties

Solubility and Stability

  • Stability : Piperazine and morpholine derivatives exhibit improved stability in physiological pH due to their basic nitrogen atoms, whereas iodoindazole analogs may face photodegradation risks .

Spectroscopic Data

  • Mass Spectrometry: Key analogs show [M+H]+ peaks at m/z 337.0 (3-iodoindazole, ), 221.0 (piperazine, ), and 261.0 (morpholino-piperidine, ).
  • NMR : Piperazine-substituted compounds display characteristic δ 2.5–3.1 ppm for N–CH₂ groups , while benzothiophene analogs would show aromatic protons near δ 7.0–8.5 ppm.

Pharmacological Targets

  • Anticancer Activity : Piperazine derivatives (e.g., palbociclib impurities) inhibit CDK4/6 kinases (IC₅₀ < 50 nM) , while indazole analogs show promise in tyrosine kinase inhibition .
  • Central Nervous System (CNS) Targets: Morpholino-piperidine derivatives are explored for mechanical allodynia, leveraging their ability to cross the blood-brain barrier .

Structure-Activity Relationships (SAR)

  • Benzothiophene vs. Phenyl : The sulfur atom in benzothiophene may enhance interactions with cysteine residues in enzyme active sites, unlike methoxyphenyl groups that rely on hydrogen bonding .
  • Piperazine vs. Morpholine : Piperazine’s flexibility improves binding to ATP pockets in kinases, while morpholine’s rigidity favors selectivity for G-protein-coupled receptors .

Q & A

Basic Research Question

  • 1H NMR : Expect aromatic protons in the δ 6.8–8.2 ppm range. The benzothiophene moiety shows distinct coupling patterns (e.g., doublets for C3-H and C4-H). Use DMSO-d6 or CDCl3 for solubility .
  • LCMS-ESI : Monitor the molecular ion peak ([M+H]+) and fragmentation patterns to confirm molecular weight and functional groups .
  • FT-IR : Identify N-H stretches (≈3300 cm⁻¹) and aromatic C=C vibrations (≈1600 cm⁻¹) .

What strategies resolve contradictions in spectral data during characterization?

Advanced Research Question

  • Deuterated Solvent Effects : Compare NMR spectra in DMSO-d6 vs. CDCl3 to assess hydrogen bonding or tautomerization .
  • Dynamic NMR : Use variable-temperature NMR to detect conformational changes (e.g., hindered rotation in substituted amines) .
  • Cross-Validation : Correlate LCMS fragmentation with theoretical predictions (software: Mass Frontier) to confirm structural assignments .

How can crystallographic studies enhance understanding of this compound’s reactivity?

Advanced Research Question

  • Single-Crystal X-ray Diffraction : Use SHELX suite for structure solution and refinement. Key parameters:
    • Data Collection : High-resolution (<1.0 Å) data at 100 K to resolve benzothiophene-pyridine dihedral angles .
    • Hirshfeld Analysis : Map intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to predict solid-state reactivity .

What computational methods predict the compound’s biological activity?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., TrkA). Prioritize residues in ATP-binding pockets (e.g., Glu590, Leu657) .
  • QSAR Modeling : Train models on pyridin-2-amine derivatives to correlate substituent effects (e.g., benzothiophene vs. phenyl) with inhibitory activity (R² > 0.85) .

How can researchers design SAR studies for kinase inhibition?

Advanced Research Question

  • Core Modifications : Replace benzothiophene with indole or benzofuran to assess steric/electronic effects on binding .
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine C3 position to enhance hydrophobic interactions .
  • In Vitro Assays : Use ADP-Glo™ Kinase Assay (TrkA IC50) to validate computational predictions .

What purification challenges arise during scale-up, and how are they addressed?

Basic Research Question

  • Byproduct Removal : Use preparative HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers or oxidation byproducts .
  • Solvent Optimization : Switch from ethanol to acetone/hexane for recrystallization to improve yield (>80%) .

How do reaction conditions influence regioselectivity in derivatives?

Advanced Research Question

  • Catalytic Systems : Compare Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline in Buchwald-Hartwig amination to control C-N bond formation .
  • Temperature Effects : Lower temperatures (0–5°C) favor mono-substitution, while higher temperatures (80°C) promote di-substitution .

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